1-(4-Pyridyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(4-Pyridyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a pyridine ring fused with a tetrazole ring and a thiol group
Preparation Methods
The synthesis of 1-(4-Pyridyl)-1H-tetrazole-5-thiol typically involves multi-step reactions. . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Pyridyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The pyridine and tetrazole rings can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents
Complexation: The compound can form coordination complexes with metals, which are useful in catalysis and materials science.
Scientific Research Applications
1-(4-Pyridyl)-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)-1H-tetrazole-5-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The pyridine and tetrazole rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Pyridyl)-1H-tetrazole-5-thiol can be compared with other similar compounds such as:
1-(4-Pyridyl)piperazine: This compound also features a pyridine ring but with a piperazine moiety instead of a tetrazole ring.
4,4’-Bipyridine: This compound consists of two pyridine rings connected by a single bond, lacking the tetrazole and thiol functionalities.
4-Pyridyl perfluoroalkyl sulfide: This compound contains a pyridine ring with a perfluoroalkyl sulfide group, differing in its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of a pyridine ring, a tetrazole ring, and a thiol group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H5N5S |
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Molecular Weight |
179.21 g/mol |
IUPAC Name |
1-pyridin-4-yl-2H-tetrazole-5-thione |
InChI |
InChI=1S/C6H5N5S/c12-6-8-9-10-11(6)5-1-3-7-4-2-5/h1-4H,(H,8,10,12) |
InChI Key |
XOOYAVOPZSMAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N2C(=S)N=NN2 |
Origin of Product |
United States |
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